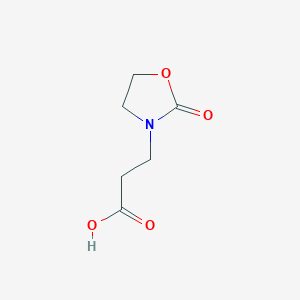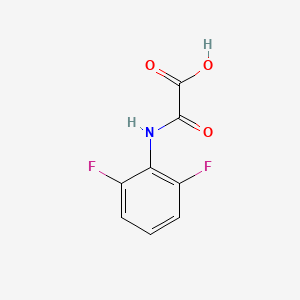
3-(4-メチル-1H-インドール-3-イル)プロパン酸
概要
説明
3-(4-methyl-1H-indol-3-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring substituted with a methyl group at the 4-position and a propanoic acid chain at the 3-position.
科学的研究の応用
3-(4-methyl-1H-indol-3-yl)propanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
Target of Action
It is known that indole derivatives, which include 3-(4-methyl-1h-indol-3-yl)propanoic acid, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
3-(4-methyl-1H-indol-3-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme tryptophanase, which catalyzes the conversion of tryptophan to indole, pyruvate, and ammonia. This interaction is crucial for the synthesis of indole derivatives, which are important for various physiological processes .
Additionally, 3-(4-methyl-1H-indol-3-yl)propanoic acid has been shown to bind to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). These receptors play a vital role in regulating gene expression related to lipid metabolism, inflammation, and cellular differentiation .
Cellular Effects
3-(4-methyl-1H-indol-3-yl)propanoic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of the PPARs, leading to changes in the expression of genes involved in lipid metabolism and inflammation .
In addition, 3-(4-methyl-1H-indol-3-yl)propanoic acid has been found to have antioxidant properties, which help in reducing oxidative stress in cells. This reduction in oxidative stress can protect cells from damage and improve overall cellular function .
Molecular Mechanism
The molecular mechanism of action of 3-(4-methyl-1H-indol-3-yl)propanoic acid involves its binding interactions with various biomolecules. It acts as a ligand for PPARs, activating these receptors and leading to changes in gene expression. This activation can result in the inhibition or activation of specific enzymes, depending on the cellular context .
Furthermore, 3-(4-methyl-1H-indol-3-yl)propanoic acid has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress and protecting cells from damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-methyl-1H-indol-3-yl)propanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat .
Long-term studies have shown that 3-(4-methyl-1H-indol-3-yl)propanoic acid can have sustained effects on cellular function, particularly in reducing oxidative stress and modulating gene expression. These effects are more pronounced in in vitro studies compared to in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(4-methyl-1H-indol-3-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and improving lipid metabolism . At higher doses, it can exhibit toxic effects, including liver damage and disruption of normal cellular functions .
Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and any further increase in dosage leads to adverse effects .
Metabolic Pathways
3-(4-methyl-1H-indol-3-yl)propanoic acid is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes conjugation with glycine to form indolylacryloyl glycine . This metabolic pathway is crucial for the compound’s excretion and detoxification.
The compound also interacts with enzymes such as tryptophanase, which play a role in its synthesis and degradation . These interactions can affect metabolic flux and the levels of various metabolites in the body.
Transport and Distribution
Within cells and tissues, 3-(4-methyl-1H-indol-3-yl)propanoic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cell membranes and its accumulation in specific tissues .
The compound’s localization and accumulation can influence its activity and function. For example, higher concentrations of 3-(4-methyl-1H-indol-3-yl)propanoic acid in the liver can enhance its effects on lipid metabolism and detoxification .
Subcellular Localization
The subcellular localization of 3-(4-methyl-1H-indol-3-yl)propanoic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . It can also be found in the nucleus, where it binds to nuclear receptors such as PPARs and modulates gene expression .
Post-translational modifications and targeting signals play a role in directing 3-(4-methyl-1H-indol-3-yl)propanoic acid to specific cellular compartments. These modifications can affect the compound’s stability, activity, and overall function within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-1H-indol-3-yl)propanoic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring . The specific steps for synthesizing 3-(4-methyl-1H-indol-3-yl)propanoic acid include:
Starting Material Preparation: Synthesis begins with the preparation of 4-methylphenylhydrazine.
Indole Formation: The 4-methylphenylhydrazine is then reacted with a suitable aldehyde or ketone in the presence of an acid catalyst, such as methanesulfonic acid, to form the indole ring.
Propanoic Acid Chain Addition: The resulting indole derivative undergoes further reactions to introduce the propanoic acid chain at the 3-position.
Industrial Production Methods
Industrial production of 3-(4-methyl-1H-indol-3-yl)propanoic acid typically involves large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.
化学反応の分析
Types of Reactions
3-(4-methyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or other reduced derivatives.
Substitution: Results in various substituted indole derivatives.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
4-methylindole: Lacks the propanoic acid chain, resulting in different chemical and biological properties.
Indole-3-propionic acid: Similar structure but without the methyl group at the 4-position.
Uniqueness
3-(4-methyl-1H-indol-3-yl)propanoic acid is unique due to the presence of both the methyl group and the propanoic acid chain, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound for research and development.
特性
IUPAC Name |
3-(4-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-3-2-4-10-12(8)9(7-13-10)5-6-11(14)15/h2-4,7,13H,5-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENSGINLKGHXBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,5-Difluorophenyl)amino]nicotinic acid](/img/structure/B1414692.png)
![2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline](/img/structure/B1414694.png)
![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1414695.png)
![1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone](/img/structure/B1414696.png)



![3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline](/img/structure/B1414704.png)
amine](/img/structure/B1414705.png)
![Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-](/img/structure/B1414707.png)
![(Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1414710.png)


